Thermal Stability: Melting Point Comparison with Tris(4-aminophenyl)amine (TAPA)
Tris(4-nitrophenyl)amine exhibits significantly higher thermal stability than its reduced analog, Tris(4-aminophenyl)amine (TAPA), as reflected by its melting point of >300 °C, compared to TAPA's melting point of 230 °C . This 70 °C differential indicates enhanced intermolecular interactions conferred by the nitro substituents, which is critical for applications requiring elevated temperature processing or operation.
| Evidence Dimension | Melting point (thermal stability indicator) |
|---|---|
| Target Compound Data | >300 °C |
| Comparator Or Baseline | Tris(4-aminophenyl)amine (TAPA): 230 °C |
| Quantified Difference | >70 °C higher |
| Conditions | Solid state, atmospheric pressure |
Why This Matters
Higher thermal stability enables broader processing windows in device fabrication and ensures structural integrity in applications involving elevated temperatures, such as OLEDs and photovoltaic cells.
